Bacopaside N1

Description

Structure

2D Structure

Properties

Molecular Formula |

C42H68O14 |

|---|---|

Molecular Weight |

797.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H68O14/c1-20(2)14-21-15-40(7,50)34-22-8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,6)41(22)18-42(34,56-21)51-19-41)54-36-32(49)33(29(46)24(17-44)53-36)55-35-31(48)30(47)28(45)23(16-43)52-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3/t21-,22+,23+,24+,25-,26+,27-,28+,29+,30-,31+,32+,33-,34-,35-,36-,38-,39+,40-,41-,42-/m0/s1 |

InChI Key |

SVQXVHMYGCMXPS-MKDZWUQGSA-N |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)(C)O)C |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Bacopaside N1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Bacopaside N1, a key saponin found in the medicinal plant Bacopa monnieri. This document synthesizes available data on its characterization and outlines relevant experimental methodologies.

Chemical Structure and Properties of this compound

This compound is a triterpenoid saponin of the dammarane type, specifically a diglycosidic saponin.[1] It is recognized as one of the constituents of Bacoside B, a mixture of saponins from Bacopa monnieri.[2][3][4] The structural foundation of this compound consists of a complex aglycone moiety glycosidically linked to a sugar chain.

The chemical identity of this compound is defined by the following parameters:

-

Molecular Formula: C₄₂H₆₈O₁₄[5]

-

IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹,¹⁴.0²,¹¹.0⁵,¹⁰.0¹⁵,²⁰]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[5]

-

CAS Number: 871706-74-0[5]

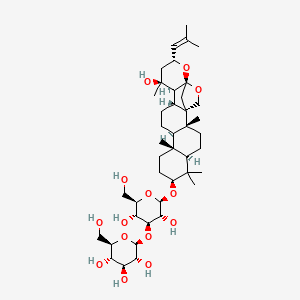

Visualization of the Chemical Structure

The two-dimensional chemical structure of this compound is depicted below, illustrating the intricate arrangement of its steroidal aglycone and attached sugar moieties.

Quantitative Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 796.98 g/mol | [1] |

| Exact Mass | 796.46090684 Da | [5] |

Mass Spectrometry Data

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are pivotal in identifying this compound. In negative ionization mode, the molecular ion is observed as [M-H]⁻ at m/z 795.4352.[6]

| Parent Ion (m/z) | Fragmentation Product Ions (m/z) | Analytical Method | Source |

| 796 | 728.45, 548, 545.31, 477.39, 339.19, 295.18 | LC-MS/MS | [6] |

Experimental Protocols

The isolation and identification of this compound involve a multi-step process, typically starting from the dried plant material of Bacopa monnieri or, as has been reported, from endophytic fungi such as Aspergillus sp..[6]

General Workflow for Isolation and Identification

The following diagram outlines a typical experimental workflow for the isolation and characterization of this compound.

Detailed Methodologies

1. Extraction:

-

Dried, powdered aerial parts of Bacopa monnieri are subjected to extraction with a suitable solvent, typically methanol or ethanol, often using a Soxhlet apparatus or maceration.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract rich in saponins.

2. Purification:

-

The crude extract is subjected to purification using high-performance liquid chromatography (HPLC).

-

A reversed-phase C18 column is commonly employed with an isocratic or gradient mobile phase. A typical mobile phase might consist of a buffered aqueous solution (e.g., 0.05 M sodium sulphate buffer at pH 2.3) and an organic solvent like acetonitrile.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC.

3. Identification and Structural Elucidation:

-

LC-MS: Fractions suspected to contain this compound are analyzed by LC-MS to determine the molecular weight of the components. This compound will exhibit a molecular ion corresponding to its exact mass.[6]

-

LC-MS/MS: Tandem mass spectrometry is used to fragment the parent ion and generate a characteristic fragmentation pattern, which serves as a fingerprint for confirmation.[6]

-

NMR Spectroscopy: For the definitive structural elucidation of this and related saponins, 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are employed to determine the connectivity of atoms within the molecule.

Biological Context and Significance

This compound is a member of the bacosides, a class of compounds considered to be the primary active constituents responsible for the neuropharmacological and nootropic effects of Bacopa monnieri.[3] These effects include memory enhancement, anxiolytic properties, and neuroprotection.

Relationship to Other Bacosides and Neuroprotective Action

The bacosides are broadly categorized into Bacoside A and Bacoside B. This compound, along with Bacopaside N2, Bacopaside IV, and Bacopaside V, constitutes Bacoside B.[3][4] The neuroprotective actions of bacosides are multi-faceted, involving the modulation of various cellular pathways. While the specific actions of this compound are not individually detailed, it contributes to the overall activity of the plant extract. The general mechanisms of bacosides include reducing oxidative stress and modulating neurotransmitter systems. Some studies on related bacosides, such as Bacopaside I, have implicated the involvement of signaling pathways like PI3K/Akt.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C42H68O14 | CID 11949626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound biosynthetic potential of endophytic Aspergillus sp. BmF 16 isolated from Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

Bacopaside N1: A Technical Guide to Natural Sources and Isolation from Bacopa monnieri

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacopaside N1, a triterpenoid saponin, is a key bioactive constituent of Bacopa monnieri, a plant revered in traditional Ayurvedic medicine for its cognitive-enhancing properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a primary focus on its isolation and purification from Bacopa monnieri. Detailed experimental protocols, quantitative data on yields, and insights into its neuroprotective signaling pathways are presented to support research, development, and analytical endeavors. A novel, alternative source, an endophytic fungus, is also discussed.

Natural Sources of this compound

The principal natural source of this compound is the medicinal plant Bacopa monnieri (L.) Wettst., commonly known as Brahmi.[1][2] The bacosides, including this compound, are found throughout the plant, with significant concentrations in the leaves and stems.[3]

A groundbreaking discovery has identified an endophytic fungus, Aspergillus sp. (isolate BmF 16), residing within the stem of Bacopa monnieri, as a producer of this compound.[4][5] This finding opens new avenues for the biotechnological production of this valuable compound, potentially offering a more controlled and sustainable supply chain.

Quantitative Analysis of this compound and Related Saponins

The concentration of this compound and other saponins in Bacopa monnieri can vary depending on geographical location, cultivation conditions, and the specific plant part analyzed. The total saponin content in plant materials and extracts has been reported to range from 5.1% to 22.17%.[6] Commercial formulations have been found to contain between 1.47 and 66.03 mg of total saponins per capsule or tablet.[6]

The following table summarizes quantitative data on bacosides from various studies.

| Sample Type | Analyte | Method | Reported Yield/Content | Reference |

| Bacopa monnieri Plant Material | Total Saponins | HPLC | 5.1% - 22.17% (w/w) | [6] |

| Bacopa monnieri Ethanolic Extract | Total Saponins | HPLC | 6.25% (w/w) | [7] |

| Bacopa monnieri Crude Extract | Bacoside A | HPTLC | 92.8 mg/g of crude extract | [8][9] |

| Bacopa monnieri Ethanolic Extract | Bacoside A3 | HPLC | 0.87% (w/w) | [7] |

| Bacopa monnieri Ethanolic Extract | Bacopaside I | HPLC | 1.03% (w/w) | [7] |

| Bacopa monnieri Ethanolic Extract | Bacopaside II | HPLC | 1.82% (w/w) | [7] |

| Bacopa monnieri Ethanolic Extract | Bacopaside X | HPLC | 0.8% (w/w) | [7] |

| Bacopa monnieri Ethanolic Extract | Bacopasaponin C | HPLC | 1.73% (w/w) | [7] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Bacopa monnieri typically involves a multi-step process of extraction, fractionation, and purification. While a single standardized protocol for this compound is not universally established, the following sections outline a comprehensive methodology based on published literature.

Extraction of Crude Saponin Mixture

The initial step involves the extraction of the crude saponin mixture from the dried plant material.

Protocol:

-

Plant Material Preparation: Air-dry the aerial parts of Bacopa monnieri and grind them into a coarse powder.

-

Solvent Extraction:

-

Option A (Ethanolic Extraction): Macerate the powdered plant material in 80% ethanol.[10] The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v). The extraction is often repeated 2-3 times to ensure maximum yield. The combined ethanolic extracts are then concentrated under reduced pressure to remove the ethanol.

-

Option B (Sequential Polarity Gradient Extraction): Sequentially extract the powdered plant material with solvents of increasing polarity, such as hexane, acetone, and finally methanol.[11] This method helps in removing non-polar impurities in the initial steps.

-

-

Concentration: The resulting extract is concentrated using a rotary evaporator to obtain a thick paste or a dry powder.

Fractionation and Purification using Column Chromatography

Column chromatography is a crucial step for separating the complex mixture of saponins.

Protocol:

-

Stationary Phase: Silica gel (100-200 mesh) is commonly used as the stationary phase.[8][9][11] Macroporous adsorbent resins like HP-20 are also employed for initial purification.[10]

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the pre-packed column.

-

Elution: A gradient elution system is typically used to separate the different bacosides.

-

Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) or High-Performance Thin Layer Chromatography (HPTLC) to identify the fractions containing this compound.

High-Purity Isolation by Recrystallization

For obtaining high-purity this compound, a final recrystallization step can be performed.

Protocol:

-

Solvent Selection: Isopropanol has been reported as a suitable solvent for the recrystallization of bacosides.[12]

-

Procedure: The purified this compound fraction is dissolved in a minimal amount of hot isopropanol. The solution is then allowed to cool slowly, promoting the formation of crystals. The crystals are collected by filtration and dried.

Analytical Characterization

The identity and purity of the isolated this compound are confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 0.05 M sodium sulphate buffer, pH 2.3).[6]

-

High-Performance Thin Layer Chromatography (HPTLC): HPTLC with a mobile phase such as ethyl acetate-methanol-water can be used for rapid analysis and quantification.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is used for the definitive identification of this compound by determining its molecular weight and fragmentation pattern. The molecular ion mass for this compound is m/z 796.[5]

Signaling Pathways Modulated by Bacosides

Bacosides, including this compound, are believed to exert their neuroprotective and cognitive-enhancing effects through the modulation of various signaling pathways. While research specifically on this compound is ongoing, studies on closely related bacosides provide significant insights into its potential mechanisms of action.

Neuroprotective and Cognitive Enhancement Pathways

Bacosides have been shown to influence neuronal health and function through several interconnected pathways:

-

Modulation of Neurotransmitter Receptors: Bacosides can regulate the expression and function of key neurotransmitter receptors in the brain, including AMPA, NMDA, and GABA receptors, which are crucial for synaptic plasticity and memory formation.[4][13]

-

Antioxidant and Anti-inflammatory Pathways: Bacosides can activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress and neuroinflammation.[4]

-

PI3K/Akt and PKC Signaling: The neuroprotective effects of bacosides have been linked to the activation of the PI3K/Akt and PKC signaling pathways, which are critical for cell survival and proliferation.[4]

-

Immune-Mediated Clearance of β-Amyloid: Bacopaside I, a structurally similar compound, has been shown to modulate immune pathways, such as natural killer cell-mediated cytotoxicity and Fc gamma R-mediated phagocytosis, to enhance the clearance of β-amyloid plaques, a hallmark of Alzheimer's disease.[14]

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from Bacopa monnieri.

Caption: Workflow for this compound isolation and analysis.

Conclusion

This compound stands out as a promising phytochemical with significant therapeutic potential, particularly in the realm of neuropharmacology. This guide has provided a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification from Bacopa monnieri, and insights into its molecular mechanisms of action. The discovery of its production by an endophytic fungus presents exciting opportunities for future research and industrial applications. The presented protocols and data aim to serve as a valuable resource for scientists and researchers dedicated to advancing the study and application of this important natural product.

References

- 1. impactfactor.org [impactfactor.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound biosynthetic potential of endophytic Aspergillus sp. BmF 16 isolated from Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jees.in [jees.in]

- 10. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]

- 11. ukaazpublications.com [ukaazpublications.com]

- 12. CN111067965B - Preparation method of bacopa monnieri saponin - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Bacopaside N1 in Bacopa monnieri

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, is a source of a complex array of pharmacologically active compounds known as bacosides. Among these, Bacopaside N1, a triterpenoid saponin, has garnered significant scientific interest for its potential nootropic and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in Bacopa monnieri, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Bacoside B, a mixture of saponins, includes this compound, Bacopaside N2, Bacopaside IV, and Bacopaside V.[1][2] this compound is specifically a diglycosidic saponin with a jujubogenin aglycone backbone.[3] Understanding its biosynthesis is crucial for the metabolic engineering of Bacopa monnieri to enhance its production and for the potential heterologous production of this valuable compound in microbial systems.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general isoprenoid pathway and culminates in a series of specific modifications to a triterpenoid backbone. The pathway can be broadly divided into three key stages: the formation of the triterpenoid precursor, the modification of the triterpenoid backbone by cytochrome P450 monooxygenases, and the final glycosylation by UDP-glycosyltransferases.

Formation of the Triterpenoid Precursor: Dammarenediol-II

The journey to this compound begins with the mevalonate (MVA) pathway in the cytoplasm, which synthesizes the five-carbon building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). A series of enzymatic reactions, starting with the condensation of two farnesyl pyrophosphate (FPP) molecules by squalene synthase (SS), leads to the formation of squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).

The first committed step in the biosynthesis of dammarane-type triterpenoids, the class to which bacosides belong, is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), namely dammarenediol-II synthase (DS) , to produce dammarenediol-II.[4][5][6][7][8][9]

Aglycone Formation: The Role of Cytochrome P450s

Following the formation of the dammarane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s) . While the specific CYP450s responsible for the conversion of dammarenediol-II to the aglycones of bacosides in Bacopa monnieri have not been definitively identified, studies on related dammarane-type saponins in other plants, such as ginsenosides in Panax ginseng, provide valuable insights. In ginseng, enzymes from the CYP716 family, such as CYP716A47, are known to hydroxylate the dammarane skeleton.[10][11] Transcriptome analysis of Bacopa monnieri has revealed the upregulation of several CYP450 transcripts in shoot tissue, suggesting their involvement in bacoside biosynthesis.[12][13]

These oxidative reactions are presumed to lead to the formation of the two key aglycones of bacosides: jujubogenin and pseudojujubogenin . This compound is derived from the jujubogenin backbone.[3]

Glycosylation: The Final Step Catalyzed by UDP-Glycosyltransferases

The final and crucial step in the biosynthesis of this compound is the attachment of sugar moieties to the jujubogenin aglycone. This glycosylation is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer sugar residues from activated sugar donors, such as UDP-glucose, to the triterpenoid backbone.

Recent research has identified a specific UGT in Bacopa monnieri, UGT79A18 , which is involved in the glycosylation of pseudojujubogenin.[14][15] While this particular enzyme acts on the pseudojujubogenin isomer, it provides a strong indication of the type of UGTs involved in the final steps of bacoside biosynthesis. The glycosylation of jujubogenin to form this compound likely involves one or more specific UGTs that catalyze the formation of a diglycosidic chain at the C-3 position. Transcriptome data from Bacopa monnieri shows that UGT transcripts are significantly upregulated in shoot tissue, which is the primary site of bacoside accumulation.[12][13]

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of bacosides in Bacopa monnieri.

| Compound | Plant Line | Concentration (µg/g fresh weight) | Fold Change vs. Vector Control | Reference |

| Bacoside A3 | Vector Control | 118.45 ± 14.21 | - | [16] |

| BmSQS1(OE)-BmG10H1(KD) Line 1 | 332.79 ± 28.41 | ~2.8 | [16] | |

| BmSQS1(OE)-BmG10H1(KD) Line 2 | 356.93 ± 25.34 | ~3.0 | [16] | |

| Bacopaside II | Vector Control | 226.13 ± 17.46 | - | [16] |

| BmSQS1(OE)-BmG10H1(KD) Line 1 | 562.87 ± 35.79 | ~2.5 | [16] | |

| BmSQS1(OE)-BmG10H1(KD) Line 2 | 584.24 ± 35.40 | ~2.6 | [16] |

| Bacoside | Plant Line | Relative Fold Change vs. Vector Control | Reference |

| This compound/N2 | UGT79A18 Overexpression | ~1.6 | [15] |

| UGT79A18 Knockdown | ~0.67 | [15] | |

| Bacopaside II | UGT79A18 Overexpression | ~1.7 | [15] |

| UGT79A18 Knockdown | ~0.71 | [15] | |

| Bacopasaponin D | UGT79A18 Overexpression | ~8.0 | [15] |

| UGT79A18 Knockdown | ~0.33 | [15] | |

| Pseudojujubogenin glucosyl rhamnoside | UGT79A18 Overexpression | ~3.0 | [15] |

| UGT79A18 Knockdown | ~0.5 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Quantification of Bacosides by HPLC

This protocol is adapted from a method used for the quantification of bacoside A3 and bacopaside II in engineered Bacopa monnieri.[16]

4.1.1. Sample Preparation

-

Collect 1 gram of fresh shoot material from Bacopa monnieri.

-

Immediately freeze the sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Dissolve the finely crushed powder in 10 mL of an extraction solvent consisting of methanol/water (80/20 v/v).

-

Place the mixture on a rotary shaker for 6 hours for extraction.

-

Centrifuge the extract to pellet the solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

4.1.2. HPLC Conditions

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and 0.05% (v/v) orthophosphoric acid in water is typically used.[17] An isocratic system with 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5 : 31.5, v/v) has also been reported.[18]

-

Detection: UV detector at 205 nm.[17]

-

Quantification: Compare the peak areas of the samples to a standard curve generated from authentic bacoside standards.

LC-MS/MS Method for this compound Quantification

This protocol provides a general framework for a sensitive and specific quantification of this compound.[1][19][20][21]

4.2.1. Sample Preparation

-

Follow the sample extraction procedure as described in section 4.1.1.

-

For biological matrices like urine or feces, a liquid-liquid extraction method is employed.[19]

4.2.2. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system.

-

Column: C18 or C8 reverse-phase column.[21]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

-

Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. This compound can be detected as [M-H]⁻ at m/z 795 in negative mode.[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

In Vitro UDP-Glycosyltransferase (UGT) Enzyme Assay

This protocol is a general method for assaying UGT activity and can be adapted for enzymes involved in bacoside biosynthesis.[14]

4.3.1. Reagents

-

Purified recombinant UGT enzyme (e.g., UGT79A18).

-

Acceptor substrate (e.g., jujubogenin or pseudojujubogenin).

-

UDP-sugar donor (e.g., UDP-glucose).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega) or a similar UDP detection system.

4.3.2. Procedure

-

Set up the glycosyltransferase reaction in a 96-well plate. A typical 25 µL reaction mixture contains:

-

Reaction buffer

-

Acceptor substrate (e.g., 100 µM)

-

UDP-sugar donor (e.g., 50 µM)

-

Purified UGT enzyme (e.g., 50 ng)

-

-

Include negative controls (no enzyme, no acceptor).

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of UDP produced using a UDP detection kit according to the manufacturer's instructions. The luminescence generated is proportional to the amount of UDP formed and thus the enzyme activity.

Visualization of Pathways and Workflows

Caption: Biosynthesis pathway of this compound in Bacopa monnieri.

Caption: A typical experimental workflow for HPLC analysis of bacosides.

Caption: Jasmonate signaling pathway regulating bacoside biosynthesis.

Regulation of the Biosynthetic Pathway

The biosynthesis of triterpenoid saponins, including bacosides, is tightly regulated by various factors, with phytohormones playing a central role. Methyl jasmonate (MeJA) , a well-known elicitor of plant secondary metabolism, has been shown to upregulate the expression of genes involved in the bacoside biosynthetic pathway in Bacopa monnieri.[15][16]

Transcriptome analysis has revealed that the application of MeJA leads to an increased accumulation of transcripts for key enzymes in the MVA pathway, as well as for CYP450s and UGTs.[16] The jasmonate signaling pathway typically involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn releases transcription factors (TFs) such as MYC2. These TFs then activate the expression of downstream target genes, including those involved in secondary metabolite biosynthesis.[22][23] In Bacopa monnieri, several TF families, including AP2/ERF, bHLH, MYB, and WRKY, are responsive to MeJA treatment and are likely involved in the regulation of bacoside production.[22]

Conclusion and Future Perspectives

Significant strides have been made in elucidating the biosynthetic pathway of this compound in Bacopa monnieri. The pathway follows the canonical route of triterpenoid saponin biosynthesis, involving dammarenediol-II synthase, cytochrome P450s, and UDP-glycosyltransferases. The identification of the MeJA-inducible UGT79A18 provides a key piece of the puzzle in the final glycosylation steps.

However, several areas warrant further investigation. The definitive identification and characterization of the specific cytochrome P450 enzymes responsible for the conversion of dammarenediol-II to jujubogenin and pseudojujubogenin in Bacopa monnieri remains a critical research gap. A complete understanding of the UGTs involved in the glycosylation of both aglycones is also necessary. Furthermore, a deeper exploration of the transcriptional regulatory network, including the identification of specific transcription factors that bind to the promoters of the biosynthetic genes, will be crucial for targeted metabolic engineering strategies.

Future research efforts should focus on the functional characterization of candidate CYP450 and UGT genes identified through transcriptomic studies. The elucidation of the complete biosynthetic pathway will not only enhance our fundamental understanding of secondary metabolism in this important medicinal plant but will also pave the way for the sustainable and high-yield production of this compound and other valuable bacosides for pharmaceutical applications.

References

- 1. scholars.direct [scholars.direct]

- 2. researchgate.net [researchgate.net]

- 3. phcogres.com [phcogres.com]

- 4. Insights into dammarane-type triterpenoid saponin biosynthesis from the telomere-to-telomere genome of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dammarenediol II synthase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enzyme-database.org [enzyme-database.org]

- 10. Identification and analysis of CYP450 and UGT supergene family members from the transcriptome of Aralia elata (Miq.) seem reveal candidate genes for triterpenoid saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comparative transcriptome analysis of shoot and root tissue of Bacopa monnieri identifies potential genes related to triterpenoid saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methyl jasmonate inducible UGT79A18 is a novel glycosyltransferase involved in the bacoside biosynthetic pathway in Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

- 20. nuir.lib.nu.ac.th [nuir.lib.nu.ac.th]

- 21. researchgate.net [researchgate.net]

- 22. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unraveling the Neuronal Mechanisms of Bacopaside N1: A Technical Overview

A Note on the Current State of Research: Scientific literature extensively details the neuroprotective and cognitive-enhancing properties of Bacopa monnieri extracts and its major saponin constituents, such as Bacoside A and Bacopaside I. However, specific research on the mechanism of action of Bacopaside N1 in neuronal cells is currently limited. This compound is recognized as a component of the Bacoside B fraction of Bacopa monnieri saponins.[1][2] Therefore, this guide synthesizes the established mechanisms of closely related bacosides to infer the potential actions of this compound, alongside the sparse direct data available.

Core Therapeutic Actions in Neuronal Cells

The saponins derived from Bacopa monnieri, collectively known as bacosides, exert a multi-faceted influence on neuronal health. The primary mechanisms revolve around antioxidant defense, modulation of neurotransmitter systems, and enhancement of synaptic plasticity. While the specific contribution of this compound to these effects is not yet fully elucidated, it is understood to be part of the synergistic action of the entire saponin profile of the plant.

Antioxidant and Neuroprotective Effects:

Bacopa monnieri extracts and their constituent bacosides have demonstrated potent antioxidant properties, which are crucial for protecting neurons from oxidative stress-induced damage.[3][4][5] Oxidative stress is a key pathological factor in neurodegenerative diseases.[5] The proposed antioxidant mechanisms include:

-

Scavenging of Free Radicals: Bacosides can neutralize reactive oxygen species (ROS), thereby preventing damage to cellular components like lipids, proteins, and DNA.[6][7]

-

Enhancement of Endogenous Antioxidant Enzymes: Studies have shown that bacosides can increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in the brain.[4]

Modulation of Neurotransmitter Systems:

Bacosides are known to influence the levels and activity of several key neurotransmitters involved in cognitive functions:

-

Cholinergic System: Bacopa monnieri extracts have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which is associated with improved memory and learning.[4]

-

Serotonergic and Dopaminergic Systems: Evidence suggests that bacosides can modulate the serotonergic and dopaminergic systems, which play roles in mood regulation, cognition, and stress response.[4]

Synaptic Plasticity and Neuronal Repair:

Bacosides contribute to the structural and functional integrity of neurons by:

-

Promoting Dendritic Growth: Some studies suggest that Bacopa monnieri extracts can induce the formation of dendrites in neuronal stem cells, which is a crucial aspect of neuronal repair and connectivity.[8][9]

-

Enhancing Synaptic Transmission: By influencing neurotransmitter systems and protecting synaptic structures, bacosides are thought to improve synaptic transmission and plasticity, the cellular basis of learning and memory.[10][11]

An in silico study investigated the potential of various Bacopa monnieri constituents, including this compound, to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine.[12] While this suggests a potential mechanism for modulating neurotransmitter levels, experimental validation is required.

Signaling Pathways

The neuroprotective effects of bacosides are mediated through various intracellular signaling pathways. Although specific pathways for this compound have not been identified, research on other bacosides, particularly Bacopaside I, points to the involvement of pro-survival and anti-apoptotic pathways.

For instance, the neuroprotective activity of Bacopaside I in an in vitro model of ischemia was found to be mediated by the PI3K/Akt and PKC pathways .[6] Activation of the PI3K/Akt pathway is a well-established mechanism for promoting cell survival and inhibiting apoptosis.

Below is a diagram illustrating a potential signaling pathway for bacosides in promoting neuronal survival.

Quantitative Data

As previously mentioned, specific quantitative data for this compound is scarce. The table below summarizes data from studies on other bacosides and Bacopa monnieri extracts to provide a contextual understanding of their potency.

| Compound/Extract | Assay | Cell Line/Model | Result | Reference |

| Bacopaside X | Acetylcholinesterase Inhibition | In vitro biochemical assay | IC50: 12.78 μM | [13][14] |

| Bacopa monnieri Extract | Protection against β-amyloid toxicity | Rat cortical neurons | Neuroprotective at 0-500 µg/mL | [4] |

| Bacopaside I | Neuroprotection against oxygen-glucose deprivation | Organotypic hippocampal slice cultures | Effective at 25 µM | [9] |

| Nano-encapsulated Bacoside A | Cell Viability | N2a neuroblastoma cells | IC50: 1609 µg/mL | [15] |

| Nano-encapsulated Bacopaside I | Cell Viability | N2a neuroblastoma cells | IC50: 2962 µg/mL | [15] |

Experimental Protocols

Detailed experimental protocols for investigating the neuroprotective effects of bacosides generally involve cell culture models of neuronal stress and subsequent analysis of cell viability, signaling pathways, and gene expression.

General Protocol for Assessing Neuroprotection in a Neuronal Cell Line:

-

Cell Culture:

-

Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC-12, or primary cortical neurons) in appropriate media and conditions.

-

Differentiate the cells into a mature neuronal phenotype if necessary (e.g., using retinoic acid for SH-SY5Y or nerve growth factor for PC-12).

-

-

Treatment:

-

Pre-treat the differentiated neurons with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).

-

Induce neuronal stress using a neurotoxin such as amyloid-beta (Aβ) peptide, hydrogen peroxide (H₂O₂), or by inducing oxygen-glucose deprivation (OGD).

-

Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.

-

-

Assessment of Cell Viability:

-

Perform a quantitative cell viability assay, such as the MTT assay or LDH release assay, to determine the extent of cell death in each treatment group.

-

-

Analysis of Signaling Pathways:

-

Lyse the cells at different time points after treatment to extract proteins.

-

Perform Western blotting to analyze the expression and phosphorylation status of key proteins in the signaling pathways of interest (e.g., Akt, p-Akt, ERK, p-ERK).

-

-

Gene Expression Analysis:

-

Extract total RNA from the treated cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes related to apoptosis (e.g., Bax, Bcl-2), antioxidant defense (e.g., SOD, CAT), and neurotrophic factors (e.g., BDNF).

-

Below is a workflow diagram for a typical neuroprotection assay.

Conclusion and Future Directions

While the precise mechanism of action for this compound in neuronal cells remains to be fully elucidated, the existing body of research on Bacopa monnieri and its other saponin constituents provides a strong foundation for its potential neuroprotective and cognitive-enhancing effects. It is likely that this compound contributes to the overall therapeutic profile of Bacopa monnieri through antioxidant, anti-inflammatory, and neuromodulatory activities.

Future research should focus on isolating pure this compound and conducting rigorous in vitro and in vivo studies to:

-

Determine its specific molecular targets in neuronal cells.

-

Elucidate the signaling pathways it modulates.

-

Quantify its potency in various models of neuronal dysfunction.

-

Assess its pharmacokinetic and pharmacodynamic properties.

Such studies will be invaluable for a comprehensive understanding of the therapeutic potential of this compound and for the development of novel neuroprotective agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]

- 4. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crude Extracts of Bacopa Monnieri Induces Dendrite Formation in Rodent Neural Stem Cell Cultures-A Possible Use in Neuronal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacopa monnieri (L.) Wettst. Extract Improves Memory Performance via Promotion of Neurogenesis in the Hippocampal Dentate Gyrus of Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protection by Nano-Encapsulated Bacoside A and Bacopaside I in Seizure Alleviation and Improvement in Sleep- In Vitro and In Vivo Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Bacopa Saponins on Cognitive Function, with a Focus on Bacopaside I

Introduction

Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, has garnered significant scientific attention for its nootropic and neuroprotective properties.[1][2] The primary bioactive constituents responsible for these effects are a class of triterpenoid saponins known as bacosides.[3][4] While a variety of bacosides have been identified, including Bacopaside N1, which is a component of Bacoside B, the most extensively studied for its direct neuroprotective actions is Bacopaside I.[5][6][7] Preclinical research suggests that these compounds may offer therapeutic potential for neurodegenerative conditions like Alzheimer's disease (AD) by targeting multiple pathological mechanisms, including amyloid-beta (Aβ) aggregation, oxidative stress, neuroinflammation, and apoptosis.[4][8][9]

This technical guide provides an in-depth analysis of the neuroprotective effects of Bacopa saponins, with a specific focus on Bacopaside I as a representative molecule due to the wealth of available data. It summarizes quantitative findings, details experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The neuroprotective and cognitive-enhancing effects of Bacopaside I have been quantified in various preclinical models. The data below is compiled from studies using animal models of cognitive impairment, such as APP/PS1 transgenic mice for Alzheimer's disease and rat models of cerebral ischemia.

Table 1: Effects of Bacopaside I on Cognitive Performance in APP/PS1 Mice

| Parameter (Morris Water Maze) | Vehicle-Treated APP/PS1 | Bacopaside I (15 mg/kg/day) | Bacopaside I (50 mg/kg/day) | Reference |

| Escape Latency (Day 5) | ~55 seconds | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.01) | [10] |

| Target Quadrant Crossings | ~2 times | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) | [10] |

| Target Quadrant Path Length | ~200 cm | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) | [10] |

Data represents approximate values derived from graphical representations in the cited study. Both doses of Bacopaside I significantly enhanced learning skills and spatial memory retention.[10]

Table 2: Neuroprotective Effects of Bacopaside I in a Rat Model of Cerebral Ischemia

| Parameter | Ischemia Group (Vehicle) | Bacopaside I (10 mg/kg) | Bacopaside I (30 mg/kg) | Reference |

| Neurological Deficit Score (70h) | High | Significantly Reduced | Significantly Reduced | [11] |

| Cerebral Infarct Volume (70h) | High | Significantly Reduced | Significantly Reduced | [11] |

| Brain ATP Content | Reduced | Significantly Increased | Significantly Increased | [11] |

| Brain Na+K+ATPase Activity | Reduced | Significantly Increased | Significantly Increased | [11] |

| Brain Ca2+Mg2+ATPase Activity | Reduced | Significantly Increased | Significantly Increased | [11] |

| Brain MDA Content | Increased | Markedly Inhibited | Markedly Inhibited | [11] |

Table 3: Effect of Bacopaside I on Brain Antioxidant Enzyme Activity (Cerebral Ischemia Model)

| Antioxidant Enzyme | Ischemia Group (Vehicle) | Bacopaside I (3, 10, or 30 mg/kg) | Reference |

| Superoxide Dismutase (SOD) | Reduced | Improved Activity | [11] |

| Catalase (CAT) | Reduced | Improved Activity | [11] |

| Glutathione Peroxidase (GSH-Px) | Reduced | Improved Activity | [11] |

Key Signaling Pathways and Mechanisms of Action

Bacopaside I exerts its neuroprotective effects by modulating a complex network of intracellular signaling pathways. These pathways are central to neuronal survival, synaptic plasticity, immune response, and antioxidant defense.

Immune-Mediated Amyloid-Beta Clearance

In the context of Alzheimer's disease, Bacopaside I has been shown to reduce the Aβ plaque burden in the brains of APP/PS1 transgenic mice.[10][12] This is not achieved through direct anti-amyloidogenic activity but rather by modulating the brain's immune system to enhance the clearance of Aβ.[10] Genomic and proteomic analyses reveal that Bacopaside I upregulates pathways associated with the immune system, phagocytosis, and endocytosis.[10] This suggests that Bacopaside I promotes the removal of Aβ plaques by stimulating innate immune cells like microglia to engulf and degrade the amyloid deposits.[10][13]

Caption: Immune-mediated Aβ clearance pathway stimulated by Bacopaside I.

PI3K/Akt and PKC Signaling for Neuronal Survival

Bacopaside I has demonstrated a protective role against neuronal damage through the activation of pro-survival signaling cascades.[14] Specifically, its neuroprotective activity is mediated by the Protein Kinase C (PKC) and PI3K/Akt pathways.[14] The activation of Akt (also known as Protein Kinase B) is a critical step, as phosphorylated Akt (p-Akt) is a well-known anti-apoptotic factor.[14] By promoting this pathway, Bacopaside I helps to inhibit cell death mechanisms and enhance neuronal resilience.

Caption: PI3K/Akt and PKC pro-survival pathways activated by Bacopaside I.

BDNF Signaling and HPA Axis Modulation

Chronic stress is a known contributor to cognitive decline and is associated with hyperactivity of the Hypothalamic-Pituitary-Adrenal (HPA) axis and reduced levels of Brain-Derived Neurotrophic Factor (BDNF).[15] Bacopaside I has shown antidepressant-like effects by normalizing HPA axis function, evidenced by its ability to reverse elevated plasma corticosterone levels.[15] Concurrently, it elevates the expression of BDNF and activates its downstream signaling components, including ERK and CREB, in the hippocampus and prefrontal cortex.[15][16] This dual action on stress reduction and neurotrophin support is crucial for synaptic plasticity and cognitive function.

Caption: Modulation of HPA axis and activation of BDNF signaling by Bacopaside I.

Detailed Experimental Protocols

The following section details the methodologies for key experiments cited in the literature, providing a framework for researchers aiming to replicate or build upon these findings.

Animal Model: APP/PS1 Transgenic Mice

-

Model: Double transgenic mice expressing a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). These mice develop Aβ plaques and associated cognitive deficits, modeling key aspects of Alzheimer's disease.[10]

-

Animal Husbandry: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Treatment Protocol: Bacopaside I (e.g., 15 and 50 mg/kg) or vehicle is administered daily via oral gavage for a specified duration (e.g., 8 weeks).[10]

-

Rationale: This model is essential for evaluating the in vivo efficacy of compounds on Aβ pathology and associated cognitive impairments.[10]

Behavioral Assessment: Morris Water Maze (MWM)

-

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water maintained at a constant temperature. A hidden escape platform is submerged in one quadrant.

-

Procedure:

-

Acquisition Phase (Learning): Mice undergo multiple trials per day (e.g., 4 trials/day for 5 days) to find the hidden platform. The starting position is varied for each trial. The time taken to find the platform (escape latency) is recorded.[10]

-

Probe Trial (Memory): After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The number of times the mouse crosses the former platform location and the time spent in the target quadrant are measured to assess spatial memory retention.[10]

-

-

Data Analysis: Escape latency, path length, and probe trial parameters are analyzed using statistical methods like two-way ANOVA with repeated measures.[10]

In Vitro Neuroprotection Assay: H₂O₂ Toxicity in SH-SY5Y Cells

-

Cell Line: SH-SY5Y human neuroblastoma cells, which can be differentiated into a more neuron-like phenotype.[2]

-

Protocol:

-

Cell Culture: Cells are cultured in standard medium. For differentiation, they may be treated with agents like retinoic acid or IGF-1.[2]

-

Toxicity Induction: Differentiated or undifferentiated cells are exposed to various concentrations of hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress and cell death.[2]

-

Treatment: Bacopa extract or its constituents (e.g., 1-10 µg/ml) are co-administered with H₂O₂.[2]

-

Viability Assessment: The number of live cells is quantified using assays such as the LIVE/DEAD assay with high-content screening microscopy.[2]

-

-

Rationale: This assay provides a controlled in vitro system to screen for the direct neuroprotective effects of a compound against oxidative damage, a common mechanism in neurodegeneration.[9][17]

Caption: General workflow for an in vitro neuroprotection assay.

Conclusion

The available evidence strongly supports the neuroprotective and cognitive-enhancing properties of Bacopa saponins, particularly Bacopaside I. Its multifaceted mechanism of action, which includes enhancing immune-mediated Aβ clearance, activating pro-survival signaling pathways like PI3K/Akt, and modulating the HPA axis and BDNF expression, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.[10][14][15] While direct, extensive research on this compound is still limited, the comprehensive data on the closely related Bacopaside I provides a robust foundation and a clear rationale for its exploration. Future studies should focus on isolating this compound and evaluating its specific effects in the experimental models outlined in this guide to determine its unique therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells | PLOS One [journals.plos.org]

- 3. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. caringsunshine.com [caringsunshine.com]

- 9. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of bacopaside I in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bacopaside I ameliorates cognitive impairment in APP/PS1 mice via immune-mediated clearance of β-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ABC Herbalgram Website [herbalgram.org]

- 14. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Bacopaside N1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacopaside N1 is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in traditional Ayurvedic medicine for cognitive enhancement. Modern research has begun to explore the neuroprotective effects of Bacopa monnieri and its constituents, with a significant focus on their antioxidant properties. Oxidative stress is a key pathological factor in a range of neurodegenerative diseases, making the antioxidant potential of compounds like this compound a critical area of investigation for novel therapeutic development.

This technical guide provides a comprehensive overview of the available in vitro evidence for the antioxidant activity of bacosides, with a specific focus on what is known about this compound. It details common experimental protocols used to assess antioxidant capacity and explores the potential molecular mechanisms through which these compounds exert their effects. While specific quantitative data for isolated this compound is limited in publicly available literature, this guide synthesizes the existing data on closely related compounds and extracts to provide a valuable contextual framework for researchers.

Quantitative Antioxidant Data

Direct quantitative in vitro antioxidant data for isolated this compound is not extensively reported in the current scientific literature. The majority of studies have focused on the antioxidant capacity of the whole Bacopa monnieri extract or a mixture of its saponins, collectively known as "bacoside A." Bacoside A is a complex mixture that includes bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C. Another related mixture, Bacoside B, contains this compound, bacopaside N2, bacopaside IV, and bacopaside V[1].

The following table summarizes the available quantitative data for bacoside-containing fractions and extracts from Bacopa monnieri, which can provide an indication of the potential antioxidant activity of its individual components like this compound.

| Sample | Assay | IC50 Value / Activity | Reference |

| Bacoside A | Acetylcholinesterase Inhibition | IC50: 9.96 µg/mL | [2] |

| Bacoside A | Antioxidant Activity | IC50: 73.28 µg/mL | [2] |

| Methanolic Extract of Bacopa monnieri | DPPH Radical Scavenging | IC50: 456.07 µg/mL | [3][4] |

| Methanolic Extract of Bacopa monnieri | Nitric Oxide Scavenging | IC50: 21.29 µg/mL | [3][4] |

| Ethanolic Extract of Bacopa monnieri | ABTS Scavenging Activity | IC50: 292 µg/mL | [5] |

Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays commonly used to evaluate compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

-

Various concentrations of the test compound (e.g., this compound) are prepared in a suitable solvent.

-

In a 96-well plate or cuvettes, a small volume of the test compound solution is added to the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

A control is prepared with the solvent and DPPH solution without the test compound.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Various concentrations of the test compound are prepared.

-

A small volume of the test compound solution is added to the diluted ABTS•+ solution.

-

The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

-

The absorbance is measured at 734 nm.

-

The percentage of scavenging is calculated using a similar formula as for the DPPH assay.

-

The IC50 value is then determined.

Superoxide Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals (O2•−), which are generated in a non-enzymatic system such as the phenazine methosulfate-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a blue formazan product, which is measured spectrophotometrically.

Protocol:

-

The reaction mixture contains sodium phosphate buffer, NADH, NBT, and the test compound at various concentrations.

-

The reaction is initiated by adding phenazine methosulfate (PMS).

-

The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).

-

The absorbance is read at 560 nm.

-

The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample with that of the control.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of Bacopa monnieri and its constituents is believed to be mediated, at least in part, through the modulation of endogenous antioxidant defense systems. One of the key signaling pathways implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of antioxidant and detoxifying enzymes.

Studies on Bacopa monnieri extracts have shown that they can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC)[1][3]. While the specific role of this compound in this pathway has not been elucidated, it is plausible that it contributes to the overall effect of the extract.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

Caption: Workflow for assessing the in vitro antioxidant activity of this compound.

Proposed Nrf2 Signaling Pathway for Bacopa monnieri Constituents

Caption: Proposed mechanism of Nrf2 pathway activation by Bacopa monnieri constituents.

Conclusion

While direct and specific in vitro antioxidant data for isolated this compound remains to be fully elucidated, the existing body of research on Bacopa monnieri extracts and related bacoside mixtures strongly suggests its potential as an antioxidant agent. The established protocols for assessing antioxidant activity provide a clear path for future investigations into the specific properties of this compound. Furthermore, the emerging evidence for the modulation of the Nrf2 signaling pathway offers a promising avenue for understanding the molecular mechanisms underlying the antioxidant and neuroprotective effects of this and other bacosides. Further research focusing on the isolation and characterization of individual saponins like this compound is crucial to fully unlock their therapeutic potential.

References

- 1. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jees.in [jees.in]

- 3. Standardized Extract of Bacopa monniera Attenuates Okadaic Acid Induced Memory Dysfunction in Rats: Effect on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antiox.org [antiox.org]

- 5. researchgate.net [researchgate.net]

Bacopaside N1 and its Interaction with Neurotransmitter Systems: A Technical Guide

Disclaimer: Scientific literature extensively documents the neuropharmacological effects of Bacopa monnieri extract and its primary active constituents, the bacosides. However, research focusing specifically on the isolated effects of Bacopaside N1 on neurotransmitter systems is scarce. This compound is a known component of Bacoside B, a mixture of saponins that also includes Bacopaside N2, Bacopaside IV, and Bacopaside V[1][2]. This guide, therefore, synthesizes the current understanding of how Bacopa monnieri and its more extensively studied bacosides interact with key neurotransmitter systems, providing a foundational context for the potential, yet largely unexplored, role of this compound.

Introduction to this compound and Bacopa monnieri

Bacopa monnieri, a perennial herb, is a cornerstone of traditional Ayurvedic medicine, revered for its cognitive-enhancing and neuroprotective properties[3][4]. Its therapeutic effects are largely attributed to a class of triterpenoid saponins known as bacosides[2]. Bacosides are complex molecules, and their isolation and individual characterization are ongoing areas of research.

This compound is a diglycosidic saponin belonging to the Bacoside B family of compounds[5][6]. While Bacoside A, a mixture of bacoside A3, bacopaside II, bacopasaponin C, and a jujubogenin isomer of bacopasaponin C, is the more studied fraction, Bacoside B contributes to the overall pharmacological profile of the plant[7][8]. The current body of evidence suggests that the neuroactive effects of Bacopa monnieri arise from a synergistic interplay of its various constituents rather than the action of a single molecule[2].

Interaction with the Cholinergic System

The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (ACh), is crucial for learning and memory. Cognitive decline is often associated with reduced cholinergic activity[9]. Bacopa monnieri extracts have demonstrated a significant influence on this system.

The primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft[9]. By inhibiting AChE, Bacopa monnieri extracts can increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission[10][11]. While specific AChE inhibition data for isolated this compound is not available, studies on other bacosides and the whole extract provide valuable insights.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound/Extract | IC50 Value | Experimental Model | Reference |

| Bacopaside X | 12.78 μM | In vitro (Ellman's method) | [10] |

| Quercetin (from B. monnieri) | 12.73 μM | In vitro (Ellman's method) | [10] |

| Apigenin (from B. monnieri) | 13.83 μM | In vitro (Ellman's method) | [10] |

| Wogonin (from B. monnieri) | 15.48 μM | In vitro (Ellman's method) | [10] |

| Donepezil (Reference Drug) | 0.0204 μM | In vitro (Ellman's method) | [10] |

| Bacopa monnieri Ethanol Extract | - | In vivo (Rat brain regions) | [11] |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method) [10] This spectrophotometric method is widely used to determine AChE activity.

-

Reagents: Acetylcholinesterase (AChE) enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), test compounds (e.g., bacosides), and a buffer solution (e.g., phosphate buffer, pH 8.0).

-

Procedure:

-

The reaction mixture is prepared by adding the buffer, DTNB, and the test compound at various concentrations to a microplate well.

-

The AChE enzyme is then added, and the plate is incubated.

-

The reaction is initiated by the addition of the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

The absorbance of this colored product is measured spectrophotometrically at 412 nm over time.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.

-

In Vivo Acetylcholinesterase Activity Measurement in Rodent Brain [11] This protocol assesses the effect of a substance on AChE activity in different brain regions of a living organism.

-

Animal Model: Male albino rats are typically used.

-

Dosing: The test substance (e.g., Bacopa monnieri extract) is administered orally at a specific dose (e.g., 100 mg/kg body weight) for a defined period. A control group receives the vehicle.

-

Tissue Preparation: After the treatment period, the animals are euthanized, and the brains are dissected to isolate specific regions (e.g., cerebral cortex, hippocampus, cerebellum).

-

Homogenization: The brain tissues are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Enzyme Assay: The AChE activity in the homogenates is determined using the Ellman's method as described above. The protein content of the homogenates is also measured to normalize the enzyme activity.

-

Data Analysis: The AChE activity is expressed as units per milligram of protein. The percentage of inhibition in the treated group is calculated relative to the control group.

Signaling Pathway Diagram

Caption: Cholinergic pathway modulation by Bacopa monnieri.

Interaction with the Serotonergic System

The serotonergic system, with serotonin (5-hydroxytryptamine, 5-HT) as its primary neurotransmitter, is integral to mood regulation, anxiety, and cognition. Evidence suggests that Bacopa monnieri modulates this system, which may contribute to its anxiolytic and antidepressant-like effects[12][13]. Studies have shown that Bacopa monnieri extract can influence serotonin levels and receptor activity in the brain.

Quantitative Data: Serotonergic System Modulation

| Substance | Effect | Brain Region | Animal Model | Reference |

| Bacopa monnieri Extract (20-40 mg/kg) | Increase in Serotonin Transporter (SERT) mRNA expression | Hippocampus | Rat | [14] |

| Bacopa monnieri Extract (20-40 mg/kg) | Increase in Tryptophan Hydroxylase activity | Hippocampus | Rat | [14] |

| Bacopa monnieri Extract (20-40 mg/kg) | Increase in Serotonin levels | Hippocampus | Rat | [14] |

| Methanolic Extract of B. monnieri (80 mg/kg) | Antidepressant-like effect abolished by 5-HT synthesis inhibitor and 5-HT1A/1B, 5-HT2A/2B antagonists | - | Mouse | [13] |

Experimental Protocols

Quantification of Neurotransmitters and Metabolites by HPLC-ECD High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for measuring monoamine neurotransmitters.

-

Tissue Preparation: Brain regions of interest are dissected from control and treated animals, weighed, and homogenized in a solution typically containing an antioxidant (e.g., perchloric acid) to prevent degradation of the neurotransmitters.

-

Extraction: The homogenates are centrifuged, and the supernatant containing the neurotransmitters and their metabolites is collected.

-

Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC system equipped with a reverse-phase C18 column. A mobile phase with a specific pH and composition is used to separate the different monoamines and their metabolites.

-

Electrochemical Detection: As the separated compounds elute from the column, they pass through an electrochemical detector. The detector applies a specific potential, causing the electroactive compounds (like serotonin and its metabolite 5-HIAA) to oxidize or reduce, generating an electrical signal.

-

Quantification: The peak areas of the signals are proportional to the concentration of each compound. By comparing the peak areas to those of known standards, the concentration of the neurotransmitters and metabolites in the brain tissue can be quantified.

Logical Relationship Diagram

Caption: Serotonergic system modulation by Bacopa monnieri.

Interaction with the Dopaminergic System

The dopaminergic system is involved in motor control, motivation, reward, and executive functions. Dysregulation of this system is implicated in conditions like Parkinson's disease and addiction[3][15]. Bacopa monnieri has shown potential in modulating dopaminergic pathways, suggesting a role in managing such disorders.

Studies indicate that Bacopa monnieri can have a regulatory effect on dopamine levels, sometimes preventing depletion in response to stress[14]. In silico studies have also explored the binding affinities of Bacopa constituents to dopamine receptors[15].

Quantitative Data: Dopaminergic System Modulation

| Substance | Effect | Experimental Model | Reference |

| Bacopa monnieri Extract (40-80 mg/kg) | Prevents chronic stress-induced depletion of dopamine | Rat | [14] |

| Bacoside A and Bacopaside X | Binding affinity towards D1 receptor (in silico) | Molecular Docking | [15] |

| MPP+ (neurotoxin) | Binds with D2 and D3 receptors with binding energies of -4.9 and -7.9 kcal/mol respectively (in silico) | Molecular Docking | [15] |

| Bacosides, Bacopasides, Bacosaponins | Inactivation of monoamine oxidase B (MAO-B) (in silico) | Molecular Docking | [15] |

Experimental Protocols

Molecular Docking (In Silico) [15] This computational technique predicts the preferred orientation of one molecule (ligand) to a second (receptor) when bound to each other to form a stable complex.

-

Preparation of Receptor and Ligand Structures: The 3D structures of the target receptor (e.g., dopamine D2 receptor) are obtained from a protein data bank. The 3D structures of the ligands (e.g., bacosides) are generated and optimized using molecular modeling software.

-

Docking Simulation: A docking program is used to place the ligand into the binding site of the receptor in various conformations and orientations.

-

Scoring and Analysis: The software calculates a binding score or energy for each pose, which estimates the binding affinity. The poses with the best scores are analyzed to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Workflow Diagram

Caption: Workflow for in silico analysis of dopaminergic interaction.

Interaction with the GABAergic System

The GABAergic system, with gamma-aminobutyric acid (GABA) as the principal inhibitory neurotransmitter, plays a critical role in reducing neuronal excitability throughout the nervous system. Its involvement is crucial in anxiety and epilepsy. Bacopa monnieri and its constituents have been shown to interact with the GABAergic system, which may underlie some of its anxiolytic and anticonvulsant properties[4][14].

Quantitative Data: GABAergic System Modulation

| Substance | Effect | Experimental Model | Reference |

| Bacopa monnieri and Bacoside-A | Reversed the decrease in Bmax of GABA receptors | Epileptic rat cerebral cortex | [4] |

| Bacopa monnieri and Bacoside-A | Reversed the downregulation of GABAAα1, GABAAγ, GABAAδ, and GABAB receptor subunits | Epileptic rat cerebral cortex | [4] |

Experimental Protocols

Receptor Binding Assay [16][17] This technique is used to measure the affinity of a ligand for a receptor.

-

Membrane Preparation: Tissues (e.g., cerebral cortex) are homogenized and centrifuged to prepare a crude synaptic membrane fraction that is rich in receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]GABA, [3H]bicuculline for GABAA receptors, [3H]baclofen for GABAB receptors) at various concentrations.

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis: Scatchard analysis is performed to determine the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of binding affinity. Competition assays can also be performed by incubating the membranes with the radioligand and varying concentrations of an unlabeled test compound (like Bacoside-A) to determine its inhibitory constant (Ki).

Signaling Pathway Diagram

Caption: GABAergic pathway modulation by Bacopa monnieri.

Conclusion and Future Directions

The available scientific evidence strongly supports the modulatory effects of Bacopa monnieri extract and its constituent bacosides on multiple neurotransmitter systems, including the cholinergic, serotonergic, dopaminergic, and GABAergic systems. These interactions likely form the basis of the plant's observed nootropic, anxiolytic, and neuroprotective properties.

However, a significant knowledge gap exists regarding the specific pharmacological profile of isolated this compound. As a component of the Bacoside B fraction, it is plausible that this compound contributes to the overall effects on neurotransmission. Future research should prioritize the isolation and characterization of individual bacosides, including this compound, to delineate their specific mechanisms of action. Such studies, employing the in vitro and in vivo methodologies detailed in this guide, will be crucial for a more precise understanding of Bacopa monnieri's therapeutic potential and for the development of targeted, evidence-based neuropharmacological interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]

- 3. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Propagation, Phytochemical and Neuropharmacological Profiles of Bacopa monnieri (L.) Wettst.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. 'Bacoside B'--the need remains for establishing identity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. supremepharmatech.com [supremepharmatech.com]

- 9. caringsunshine.com [caringsunshine.com]

- 10. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. <i>In-vitro</i> antidepressant property of methanol extract of <i>Bacopa monnieri</i> - Journal of King Saud University - Science [jksus.org]

- 13. ijbcp.com [ijbcp.com]

- 14. examine.com [examine.com]

- 15. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro receptor binding assays: general methods and considerations - ProQuest [proquest.com]

Endophytic Fungi: A Promising Frontier for Sustainable Bacopaside N1 Production

A Technical Guide for Researchers and Drug Development Professionals